![molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2](/img/structure/B3015878.png)
N-[(3-bromophenyl)methyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromophenyl)methyl]-N-methylaniline is an organic compound with the molecular formula C14H14BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-bromophenylmethyl group and a methyl group
Mecanismo De Acción
Target of Action
Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes
Mode of Action
Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions
Biochemical Pathways
It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.
Pharmacokinetics
The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-methylaniline typically involves the reaction of 3-bromobenzyl chloride with N-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
3-bromobenzyl chloride+N-methylaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-bromophenyl)methyl]-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3-bromophenyl)methyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N,N-dimethylaniline
- 3-bromo-N-methylbenzylamine
- 3-bromoaniline
Uniqueness
N-[(3-bromophenyl)methyl]-N-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPJOPNFFJIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B3015797.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
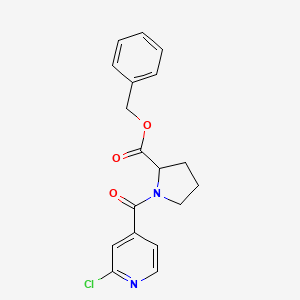
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
![ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3015801.png)
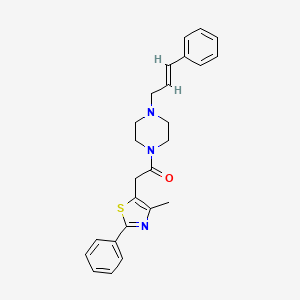
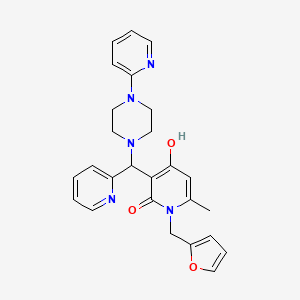
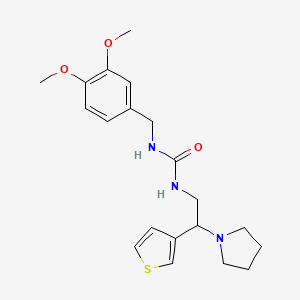
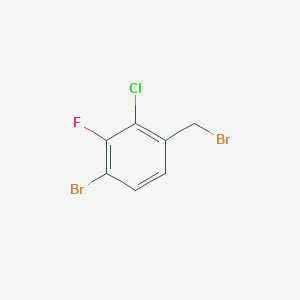
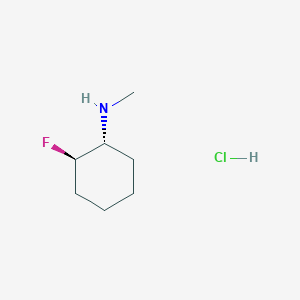
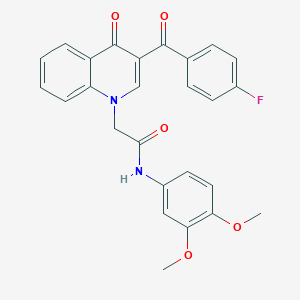
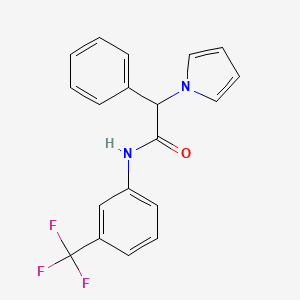

![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
